molecular formula C13H23BN2O2 B13480266 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole CAS No. 2911594-36-8

2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B13480266
CAS No.: 2911594-36-8
M. Wt: 250.15 g/mol
InChI Key: DMTOJVKIDDELNS-UHFFFAOYSA-N
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Description

2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The compound’s structure includes a 1H-imidazole ring substituted with a methyl group, an isopropyl group, and a boronate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Boronate Ester Formation: The boronate ester group can be introduced by reacting the imidazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors for the stepwise synthesis of the compound, ensuring precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for the efficient and scalable production of the compound, particularly for the boronate ester formation step.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The imidazole ring can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Boronic Acids: Formed through the oxidation of the boronate ester group.

    Reduced Imidazole Derivatives: Formed through the reduction of the imidazole ring.

    Substituted Imidazole Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the development of novel materials with specific properties.

    Catalysis: Employed as a ligand in catalytic reactions, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of 2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.

    Pathways Involved: The compound can participate in various biochemical pathways, particularly those involving boronate ester chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-(propan-2-yl)-1H-imidazole: Lacks the boronate ester group.

    5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Lacks the methyl and isopropyl groups.

Uniqueness

2-methyl-1-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is unique due to the presence of both the boronate ester group and the specific substitution pattern on the imidazole ring

Properties

CAS No.

2911594-36-8

Molecular Formula

C13H23BN2O2

Molecular Weight

250.15 g/mol

IUPAC Name

2-methyl-1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

InChI

InChI=1S/C13H23BN2O2/c1-9(2)16-10(3)15-8-11(16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3

InChI Key

DMTOJVKIDDELNS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C(C)C)C

Origin of Product

United States

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